
ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
Overview
Description
Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, or EMBO, is an organosulfur compound that is used in many scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments. EMBO has been used in a variety of laboratory experiments, including enzymatic studies, protein-protein interactions, and metabolic profiling. It has also been used in biophysical studies, such as fluorescence spectroscopy, and in chemical studies, such as the synthesis of new compounds.
Scientific Research Applications
Comprehensive Analysis of Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate:
Pharmaceutical Applications
Pyrimidine derivatives are known for their wide range of pharmaceutical uses. They can be used in the production of thyroid drugs, treatment of leukemia, and synthesis of other substituted pyrimidine compounds. Their structural diversity allows for therapeutic applications in antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant treatments .
Agricultural Applications
In agriculture, pyrimidine derivatives can serve as plant growth regulators and herbicides. They may influence various stages of plant development and protect crops from weeds without causing harm to the plants themselves .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have been studied for their anti-inflammatory properties. They can inhibit inflammatory mediators such as PGE 2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes. This makes them potential candidates for new anti-inflammatory and analgesic drugs .
Antihypertensive Activity
Some pyrimidine derivatives have been synthesized and evaluated for their antihypertensive activity using non-invasive blood pressure methods in preclinical studies .
Antioxidant Properties
The structural diversity of pyrimidine derivatives also lends them to applications as antioxidants. These compounds can help protect cells from oxidative stress and damage .
Anticancer Potential
Due to their ability to interact with various biological pathways, pyrimidine derivatives are being explored for their anticancer potential. They may inhibit cancer cell growth or induce apoptosis in cancerous cells .
Antimicrobial and Antiviral Effects
Pyrimidine derivatives have shown promise in treating infections due to their antimicrobial and antiviral effects. They can be designed to target specific pathogens or viruses .
Enzyme Inhibition
These compounds have been identified as inhibitors of various enzymes, which is crucial in the development of drugs targeting specific metabolic pathways or diseases .
Biological potential of pyrimidine derivatives in a new era - Springer Recent Advances in Pyrimidine-Based Drugs - MDPI The Chemistry of Pyrimidine Derivatives – Nova Science Publishers Research developments in the syntheses, anti-inflammatory activities - RSC Novel Pyrimidine Derivatives as - Molecules | MDPI Biological potential of pyrimidine derivatives in a new era | Research - Springer
properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHZPQVFQKHFC-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
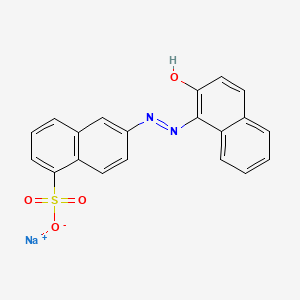
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)

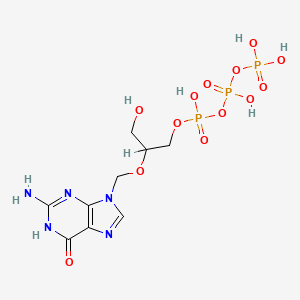

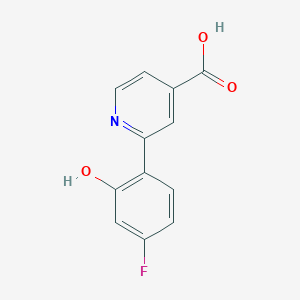
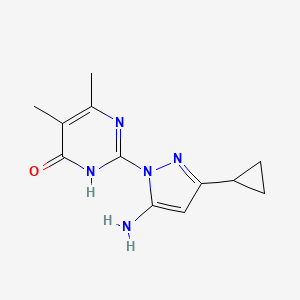
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
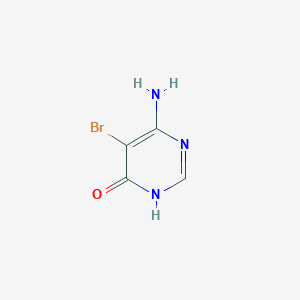
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
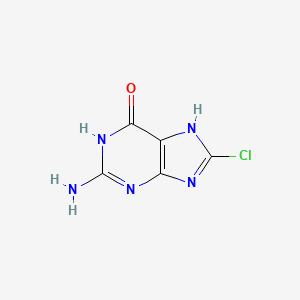
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)